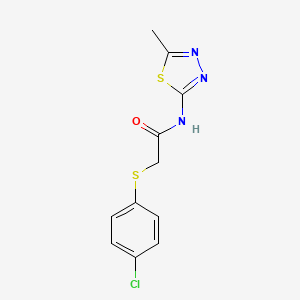

2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS2/c1-7-14-15-11(18-7)13-10(16)6-17-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPJEBHVCKTLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-chlorothiophenol with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. The 1,3,4-thiadiazole moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study synthesized a series of thiadiazole derivatives and evaluated their cytotoxic properties against different cancer cell lines. The results indicated that compounds containing the thiadiazole ring exhibited significant cytotoxicity, with some derivatives showing IC50 values in the low micromolar range . Specifically, compounds similar to 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated promising activity against breast and lung cancer cell lines.

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has also been extensively studied. Research indicates that compounds like 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This inhibition is crucial for developing new anti-inflammatory drugs .

A comprehensive review on the subject concluded that several thiadiazole derivatives possess significant anti-inflammatory activity, making them suitable candidates for further development into therapeutic agents for inflammatory diseases .

Anticonvulsant Activity

The anticonvulsant effects of thiadiazole compounds have been documented in various studies. For instance, a derivative similar to 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide was evaluated for its anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The findings demonstrated that this compound provided significant protection against seizures at specific dosages .

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

In a systematic study published in Frontiers in Chemistry, researchers synthesized various thiadiazole derivatives and assessed their biological activities. Among these, a compound structurally related to 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibited high potency against cancer cell lines with an IC50 value of approximately 10 µM . The study emphasized the importance of the chlorophenyl group in enhancing biological activity.

Case Study 2: Thiadiazole as Anti-inflammatory Agents

Another research article focused on the synthesis of novel thiadiazole derivatives aimed at evaluating their anti-inflammatory properties. The results indicated that certain derivatives significantly reduced inflammation markers in vitro and in vivo models. The study concluded that compounds like 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide could serve as lead compounds for developing new anti-inflammatory drugs .

Wirkmechanismus

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Variations

The pharmacological profile of thiadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Physical and Spectral Properties

- Melting Points: The target compound’s analogs exhibit melting points ranging from 132–140°C (simple acetamides) to 266–270°C (triazinoquinazolinone hybrids) . Higher melting points correlate with rigid aromatic systems (e.g., triazinoquinazolinone in ). Electron-withdrawing groups (e.g., nitro in ) reduce solubility but enhance thermal stability.

Spectroscopic Data :

Biologische Aktivität

The compound 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide belongs to a class of thiadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activities of 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have been evaluated in various studies, highlighting its potential as an antimicrobial agent, anticancer drug, and enzyme inhibitor.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance:

- Antibacterial Activity : The compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In a study, it showed a minimum inhibitory concentration (MIC) of 32.6 μg/mL against E. coli, outperforming standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .

- Antifungal Activity : The compound also displayed antifungal effects against strains such as Aspergillus niger, with effective concentrations noted in various studies .

Anticancer Activity

Research into the anticancer potential of thiadiazole derivatives has yielded promising results:

- Cell Viability Assays : In vitro assays indicated that the compound significantly reduced cell viability in cancer cell lines. For example, it was found to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase, as demonstrated in flow cytometry analyses .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties:

- Acetylcholinesterase (AChE) Inhibition : It showed potent inhibitory activity against AChE with an IC50 value of 2.14 µM, indicating its potential use in treating neurodegenerative diseases .

- Urease Inhibition : Inhibition studies revealed that the compound could effectively inhibit urease activity, making it a candidate for further exploration in treating urease-related disorders .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the critical steps and considerations for synthesizing 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including thiadiazole ring formation followed by acylation. Key parameters include:

- Temperature control : Optimal ranges between 60–80°C to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Catalysts : Use of NaH or K₂CO₃ for coupling reactions .

- Purification : Recrystallization or column chromatography ensures ≥95% purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the thiadiazole, thioether, and acetamide groups .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S-C at ~650 cm⁻¹) .

Q. How does the thiadiazole moiety influence the compound’s biological activity?

- Methodological Answer : The 1,3,4-thiadiazole ring enhances electron-withdrawing properties, improving interactions with enzymatic targets (e.g., kinases, proteases). Researchers should:

- Compare bioactivity of thiadiazole analogs vs. oxadiazole or triazole derivatives .

- Use molecular docking to map hydrogen bonding with active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed mechanisms of biological activity (e.g., anti-inflammatory vs. anticancer effects)?

- Methodological Answer :

- Pathway-specific assays : Use TNF-α/IL-6 ELISA for anti-inflammatory activity and MTT assays for cytotoxicity .

- Target validation : Knockout cell lines or siRNA silencing to isolate target proteins .

- Meta-analysis : Cross-reference bioactivity data from structurally similar compounds (e.g., fluorophenyl or nitrophenyl analogs) .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

- Methodological Answer :

- Reaction monitoring : Use TLC (hexane:EtOAc, 3:1) to track intermediate formation .

- Solvent optimization : Switch from DMF to THF for acylation steps to reduce byproducts .

- Catalyst screening : Test Pd/C vs. CuI for cross-coupling efficiency .

Q. How should researchers design assays to evaluate the compound’s anticancer activity while minimizing false positives?

- Methodological Answer :

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values .

- Selectivity profiling : Compare cytotoxicity in cancer (HeLa, MCF-7) vs. normal (HEK-293) cell lines .

- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to confirm mechanism .

Q. What analytical approaches address discrepancies in solubility data reported across studies?

- Methodological Answer :

- Solubility screening : Test in PBS (pH 7.4), DMSO, and ethanol at 25°C/37°C .

- HPLC quantification : Use a C18 column (λ=254 nm) to measure solubility limits .

- Co-solvent systems : Add β-cyclodextrin or Tween-80 to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.